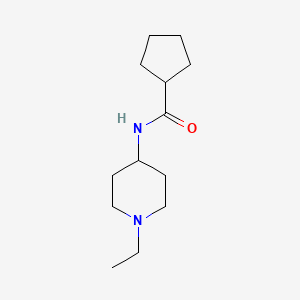![molecular formula C22H22N2OS B4431778 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine
Overview
Description
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the formation of toxic metabolites that selectively target dopaminergic neurons. This compound is metabolized by the enzyme monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite that is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its selective toxicity towards dopaminergic neurons, this compound has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of mitochondrial respiration, the induction of oxidative stress, and the activation of inflammatory pathways. This compound has also been shown to affect the expression of various genes and proteins involved in cell signaling and metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine in lab experiments is its selective toxicity towards dopaminergic neurons, which makes it a valuable tool for investigating the underlying mechanisms of Parkinson's disease. However, there are also several limitations to using this compound in lab experiments. For example, this compound is highly toxic and can be dangerous to handle, making it difficult to work with. Additionally, the effects of this compound can vary depending on the animal model and experimental conditions used, which can make it difficult to compare results across different studies.
Future Directions
There are several potential future directions for research involving 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine. One area of interest is the development of new animal models of Parkinson's disease that more accurately mimic the human disease. Another area of interest is the investigation of the role of inflammation in the pathogenesis of Parkinson's disease, and the potential use of anti-inflammatory agents to treat the disease. Additionally, there is growing interest in the use of this compound as a tool for investigating other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Scientific Research Applications
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One of the most notable applications of this compound is in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to selectively destroy dopaminergic neurons in animal models, making it a valuable tool for investigating the underlying mechanisms of Parkinson's disease.
properties
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-17-16-20(26-21(17)18-8-4-2-5-9-18)22(25)24-14-12-23(13-15-24)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCNEFRKUSNGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4431738.png)

![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431745.png)

![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)

![4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)

